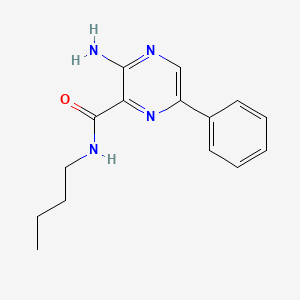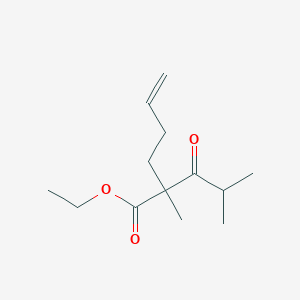
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a double bond, and multiple alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired ester . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-2-(2-methylpropanoyl)hexanoate: Similar structure but lacks the double bond.
Ethyl 2-methyl-2-(2-methylpropanoyl)butanoate: Shorter carbon chain.
Ethyl 2-methyl-2-(2-methylpropanoyl)oct-5-enoate: Longer carbon chain.
Uniqueness
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114351-61-0 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-8-9-13(5,11(14)10(3)4)12(15)16-7-2/h6,10H,1,7-9H2,2-5H3 |
Clé InChI |
ZWYLCXZCZYPLAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CCC=C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
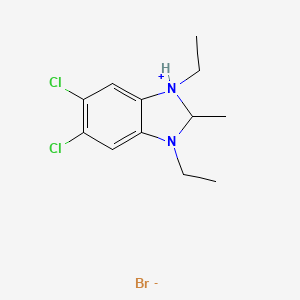
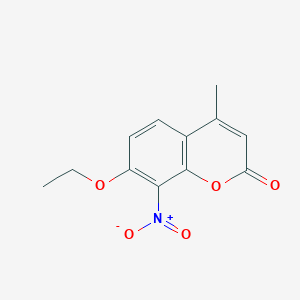

![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
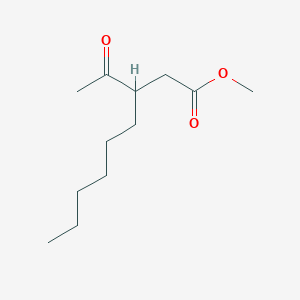

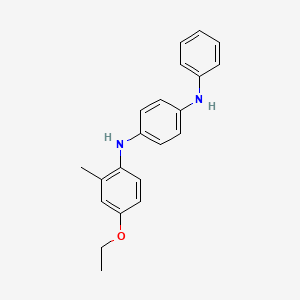

![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)


![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
